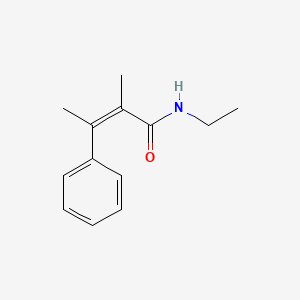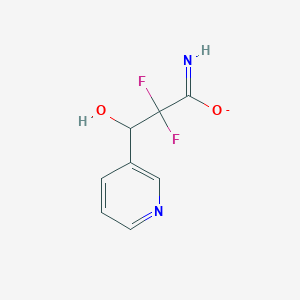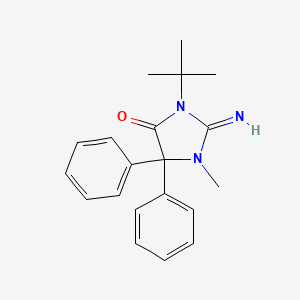
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidinones, which are cyclic ureas. This compound is characterized by the presence of a tert-butyl group, an imino group, and two phenyl groups attached to the imidazolidinone ring. Its molecular formula is C21H25N3O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one typically involves the reaction of tert-butyl isocyanide with a suitable imine precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the tert-butyl and phenyl groups enhances its binding affinity and specificity towards the targets. The imino group plays a crucial role in the formation of hydrogen bonds and other non-covalent interactions, contributing to the overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,1-Dimethylethyl)-2-imino-1-methyl-5,5-diphenyl-4-imidazolidinone
- 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one
Uniqueness
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance, making it more resistant to certain chemical reactions. Additionally, the imino group provides a versatile site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
54508-07-5 |
|---|---|
Molekularformel |
C20H23N3O |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C20H23N3O/c1-19(2,3)23-17(24)20(22(4)18(23)21,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,21H,1-4H3 |
InChI-Schlüssel |
HUHBVXNTEQYXPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=O)C(N(C1=N)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


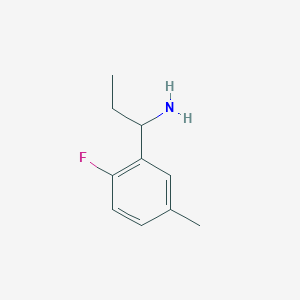
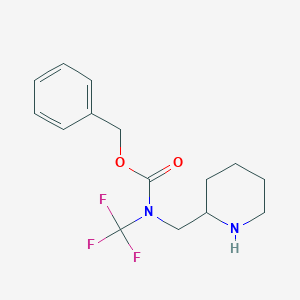

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

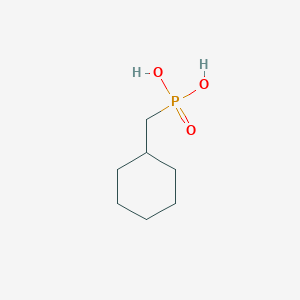
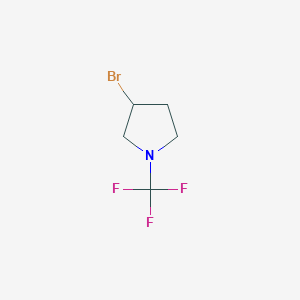

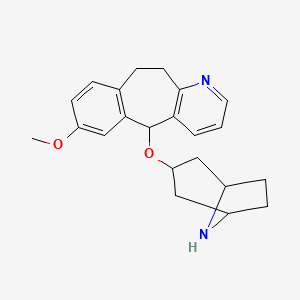
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)


